2-[(1-Phenylbutyl)amino]propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylbutyl)amino]propan-1-ol typically involves the reaction of 1-phenylbutylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylbutyl)amino]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(1-Phenylbutyl)amino]propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Phenylbutyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but different functional properties.
2-Amino-1-butanol: Another amino alcohol with a longer carbon chain.
Phenylpropanolamine: A compound with similar structural elements but different pharmacological effects.
Uniqueness
2-[(1-Phenylbutyl)amino]propan-1-ol is unique due to its specific combination of a phenyl group and an amino alcohol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(1-phenylbutylamino)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-3-7-13(14-11(2)10-15)12-8-5-4-6-9-12/h4-6,8-9,11,13-15H,3,7,10H2,1-2H3 |
InChI Key |
CYWSODZGJDYKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(C)CO |
Origin of Product |
United States |
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